

# comparing reactivity of 2-Chlorophenylacetic acid vs 4-Chlorophenylacetic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chlorophenylacetic acid

Cat. No.: B042575

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## Physicochemical Properties and Acidity

The primary measure of reactivity for a carboxylic acid is its acid dissociation constant (pKa). The pKa value indicates the strength of the acid, with a lower pKa denoting a stronger acid. The acidity is governed by the stability of the carboxylate anion formed upon deprotonation.

Electron-withdrawing substituents, such as chlorine, increase the acidity of carboxylic acids by stabilizing the conjugate base through an inductive effect.<sup>[1][2][3][4]</sup> This effect pulls electron density away from the carboxylate group, dispersing the negative charge and making the anion more stable.<sup>[1][5]</sup>

### Comparative Data

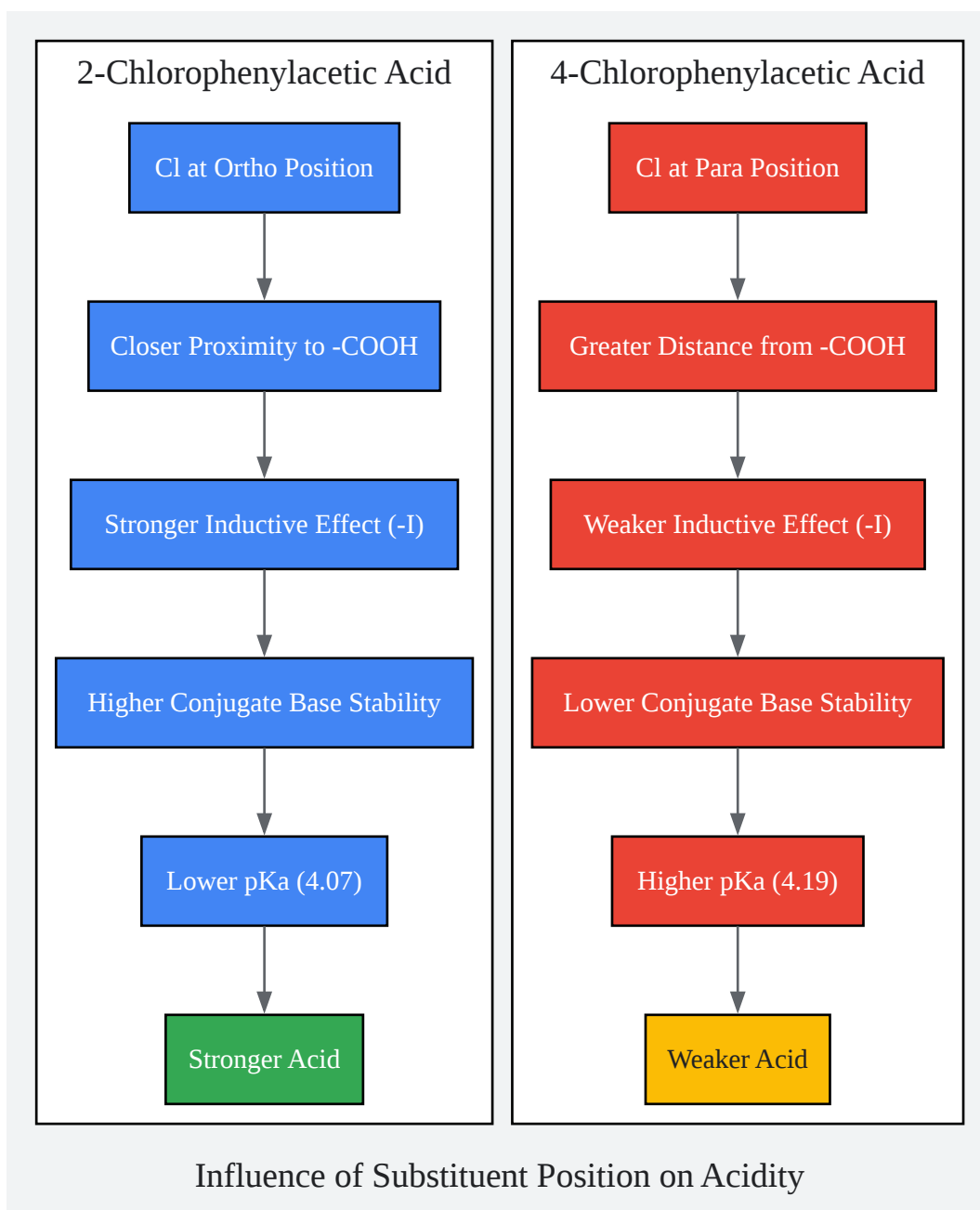
Property	2-Chlorophenylacetic Acid	4-Chlorophenylacetic Acid
Synonyms	o-Chlorophenylacetic acid	p-Chlorophenylacetic acid
CAS Number	2444-36-2 <sup>[6][7]</sup>	1878-66-6 <sup>[8][9]</sup>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub> <sup>[6]</sup>	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub> <sup>[8][9]</sup>
Molecular Weight	170.59 g/mol <sup>[6]</sup>	170.59 g/mol <sup>[8][10]</sup>
Melting Point	92-95 °C <sup>[6][11]</sup>	102-105 °C <sup>[9]</sup>
pKa (at 25 °C)	4.07 <sup>[6][7][11]</sup>	4.19 <sup>[9]</sup>

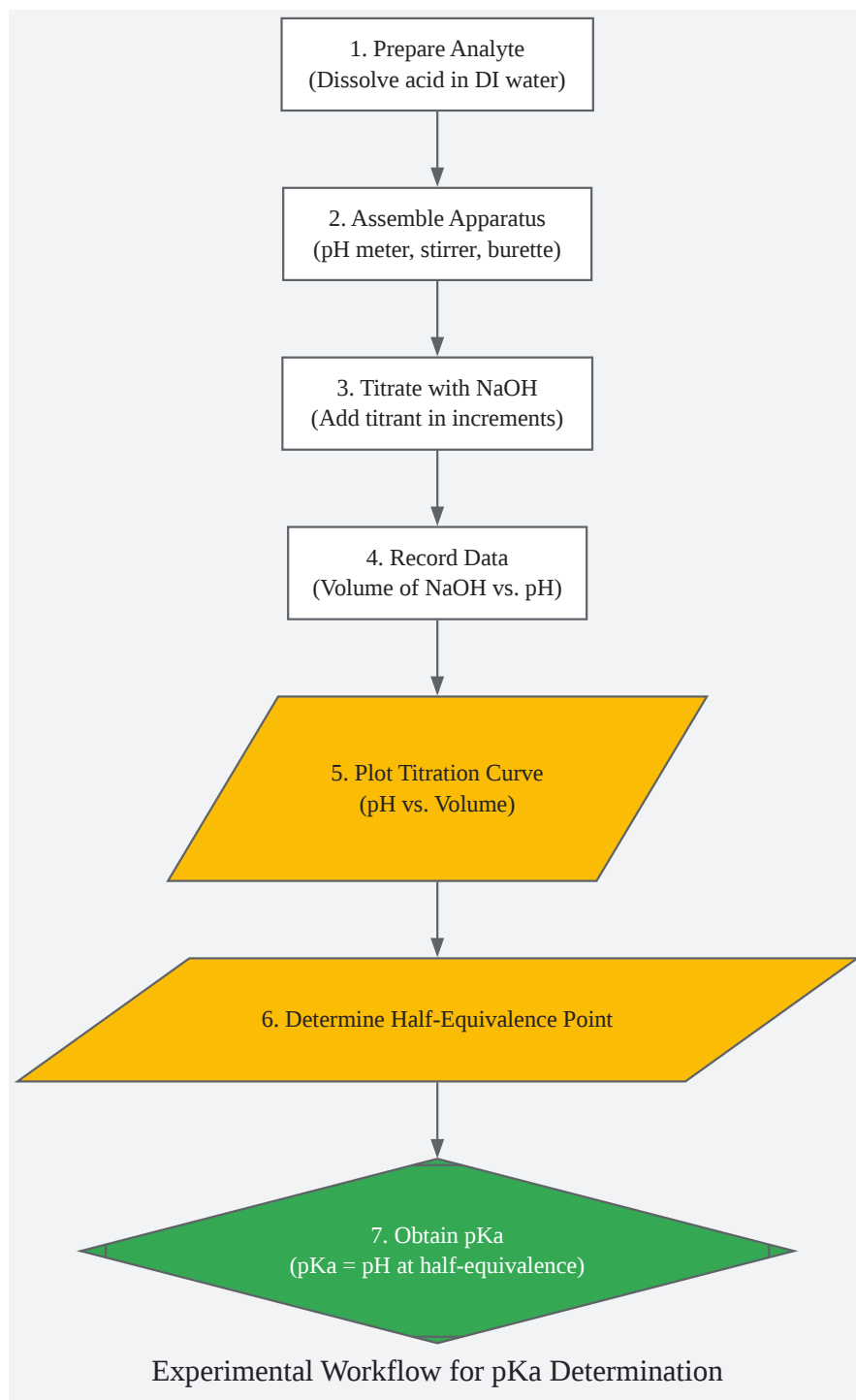
## Analysis of Acidity

**2-Chlorophenylacetic acid** ( $\text{pK}_a = 4.07$ ) is a slightly stronger acid than 4-Chlorophenylacetic acid ( $\text{pK}_a = 4.19$ ). This difference is primarily attributed to the inductive effect of the chlorine atom.

- Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density from the rest of the molecule. This effect is distance-dependent.<sup>[3][5]</sup>
- 2-Chloro Isomer: The chlorine atom is in the ortho position, placing it closer to the carboxylic acid group. This proximity results in a stronger electron-withdrawing inductive effect, which provides greater stabilization to the carboxylate conjugate base.
- 4-Chloro Isomer: The chlorine atom is in the para position, further away from the carboxylic acid group. The inductive effect is weaker at this distance, resulting in less stabilization of the conjugate base compared to the ortho isomer.

The greater stability of the 2-chlorophenylacetate anion facilitates the dissociation of the proton, leading to a lower  $\text{pK}_a$  value and thus, higher acidity.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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